molecular formula C13H12N4O2S2 B2623151 2-methyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)thiazole-4-carboxamide CAS No. 2034529-60-5

2-methyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)thiazole-4-carboxamide

Cat. No. B2623151
CAS RN: 2034529-60-5
M. Wt: 320.39
InChI Key: DLKQVGFKSHLYEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)thiazole-4-carboxamide, also known as OTX015, is a small molecule inhibitor of bromodomain and extra-terminal (BET) proteins. BET proteins are involved in the regulation of gene expression and have been shown to play a role in cancer progression. OTX015 has been studied for its potential use in cancer treatment.

Mechanism of Action

2-methyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)thiazole-4-carboxamide works by inhibiting the binding of BET proteins to acetylated histones, which are involved in the regulation of gene expression. By inhibiting this binding, this compound disrupts the expression of oncogenes and other genes involved in cancer progression.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to inhibit the production of cytokines and chemokines, which are involved in the inflammatory response.

Advantages and Limitations for Lab Experiments

One advantage of using 2-methyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)thiazole-4-carboxamide in lab experiments is its specificity for BET proteins, which allows researchers to study the effects of BET inhibition on gene expression and cancer progression. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are a number of future directions for the study of 2-methyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)thiazole-4-carboxamide. One potential direction is the development of new BET inhibitors with improved specificity and reduced toxicity. Another direction is the study of the effects of BET inhibition on other diseases, such as inflammatory diseases and neurodegenerative diseases. Additionally, the combination of this compound with other cancer treatments, such as immunotherapy, is an area of active research.

Synthesis Methods

2-methyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)thiazole-4-carboxamide can be synthesized using a multi-step process that involves the reaction of thiazole-4-carboxylic acid with 2-amino-4-methylthiazole, followed by the reaction of the resulting compound with 2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethylamine. The final compound is obtained through a series of purification steps.

Scientific Research Applications

2-methyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)thiazole-4-carboxamide has been studied extensively for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including acute myeloid leukemia, multiple myeloma, and glioblastoma. This compound has also been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.

properties

IUPAC Name

2-methyl-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O2S2/c1-8-16-10(6-21-8)12(18)14-3-4-17-7-15-9-2-5-20-11(9)13(17)19/h2,5-7H,3-4H2,1H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLKQVGFKSHLYEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C(=O)NCCN2C=NC3=C(C2=O)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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